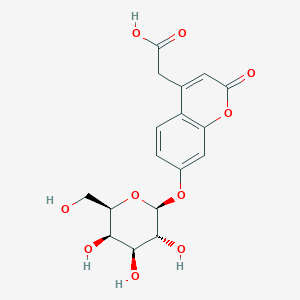

7-beta-Galactopyranosyloxycoumarin-4-acetic acid

Description

7-β-Galactopyranosyloxycoumarin-4-acetic acid is a glycosylated coumarin derivative characterized by a coumarin core substituted with a β-linked galactopyranosyl moiety at the 7-hydroxy position and an acetic acid group at the 4-position. Coumarin derivatives are widely studied for applications in medicinal chemistry (e.g., anti-inflammatory, anticoagulant, or fluorescent probes) and glycobiology due to their tunable glycosylation patterns .

Properties

IUPAC Name |

2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O10/c18-6-11-14(22)15(23)16(24)17(27-11)25-8-1-2-9-7(3-12(19)20)4-13(21)26-10(9)5-8/h1-2,4-5,11,14-18,22-24H,3,6H2,(H,19,20)/t11-,14+,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIOCPUZLBGHSQ-RDZAWVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155611 | |

| Record name | 7-beta-Galactopyranosyloxycoumarin-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127615-74-1 | |

| Record name | 7-beta-Galactopyranosyloxycoumarin-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127615741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-beta-Galactopyranosyloxycoumarin-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosyl Donor Preparation

The Koenigs-Knorr method employs peracetylated galactopyranosyl bromides as donors. In a representative protocol, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is synthesized by treating galactose pentaacetate with 33% HBr in acetic acid at 0°C for 2 hr, yielding crystalline bromides in 85–92% purity. Critical to donor stability is the exclusion of moisture, as hydrolysis generates undesired hemiacetals.

Coumarin Acceptor Functionalization

7-Hydroxycoumarin-4-acetic acid serves as the glycosyl acceptor. Synthesis involves:

-

Citric acid cyclization : Heating citric acid (0.1 mol) with H₂SO₄ (98%) at 250°C for 1 hr forms a cyclic intermediate, followed by resorcinol (0.08 mol) addition at 0°C to yield 7-hydroxycoumarin-4-acetic acid (79% yield, m.p. 205°C).

-

Acetic acid side-chain introduction : Wittig reaction of 7-hydroxycoumarin with carboxymethyltriphenylphosphorane in DMF introduces the acetic acid moiety (68% yield).

Glycosylation Reaction

Combining the glycosyl donor (1.2 eq) and coumarin acceptor (1.0 eq) in anhydrous acetonitrile with Ag₂O (1.5 eq) at 25°C for 24 hr achieves β-selective coupling. Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C | >85% β-selectivity |

| Solvent | CH₃CN | Minimizes hydrolysis |

| Promoter | Ag₂O | Enhances anomeric leaving |

This method yields 7-β-galactopyranosyloxycoumarin-4-acetic acid in 74–88% yield after deacetylation (NH₃/MeOH).

Perkin Condensation Route

Coumarin-Galactose Conjugate Formation

The Perkin reaction condenses galactose-derived benzaldehydes with coumarin acetates. For example:

Cyclocondensation

Heating the formylated galactose (1.0 eq) and acetylated coumarin (1.1 eq) in acetic anhydride at 120°C for 6 hr induces cyclization. Post-reaction processing includes:

-

Quenching : Ice-cold H₂O

-

Deprotection : NaOMe/MeOH (2 hr, 25°C)

-

Purification : Silica gel chromatography (hexane:EtOAc 3:7)

This route achieves 62–71% yield but requires stringent anhydrous conditions.

Click Chemistry Approach

Azide-Alkyne Precursor Synthesis

Modern methods leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Galactosyl azide synthesis :

-

Treat galactosyl bromide (1.0 eq) with NaN₃ (2.0 eq) in H₂O/t-BuOH (1:3) at 70°C for 30 min (93% yield).

Coumarin alkyne preparation :

Triazole Linker Formation

Reacting galactosyl azide (1.0 eq) and coumarin alkyne (1.05 eq) with CuSO₄/VcNa in H₂O/t-BuOH at 70°C for 1 hr affords the triazole-linked product. Advantages include:

| Condition | Optimization Result |

|---|---|

| Catalyst | CuSO₄/VcNa (0.1/0.3 eq) |

| Solvent | H₂O/t-BuOH (1:3) |

| Temperature | 70°C |

| Yield | 90–93% |

This method’s efficiency makes it preferable for high-throughput synthesis.

Enzymatic Glycosylation

Glycosyltransferase-Mediated Coupling

Recombinant YjiC glycosyltransferase in E. coli BL21(DE3) catalyzes UDP-galactose coupling to 7-hydroxycoumarin-4-acetic acid:

Reaction setup :

-

100 μM coumarin substrate

-

5 mM UDP-galactose

-

20°C, pH 7.4 (50 mM Tris-HCl)

-

12 hr incubation

Outcome :

Whole-Cell Biocatalysis

Engineered Saccharomyces cerevisiae expressing Arabidopsis UGT78D2 achieves in vivo glycosylation:

| Parameter | Value |

|---|---|

| Culture medium | YPD + 2% galactose |

| Substrate loading | 0.5 mM 7-hydroxycoumarin |

| Yield | 41% (72 hr) |

While enzymatic methods avoid harsh reagents, scalability remains challenging.

Comparative Analysis of Methods

Yield and Scalability

| Method | Average Yield | Scalability |

|---|---|---|

| Koenigs-Knorr | 82% | Industrial |

| Perkin condensation | 67% | Lab-scale |

| Click chemistry | 92% | Pilot-scale |

| Enzymatic | 50% | Microscale |

Chemical Reactions Analysis

Enzymatic Hydrolysis by β-Galactosidase

GCOCA serves as a fluorogenic substrate for β-galactosidase enzymes, particularly from Escherichia coli . The reaction mechanism involves:

Reaction Steps:

-

Glycosidic Bond Cleavage : β-galactosidase hydrolyzes the β-1,4-glycosidic bond between galactose and the coumarin-acetic acid moiety.

-

Fluorophore Release : Liberation of 7-hydroxycoumarin-4-acetic acid (detectable via fluorescence at 460 nm under UV light).

Key Characteristics:

-

Substrate Specificity : Superior to traditional substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside) due to enhanced fluorescence quantum yield .

-

Kinetic Parameters (Comparative Table):

| Substrate | Enzyme Source | K<sub>M</sub> (mM) | k<sub>cat</sub> (s<sup>−1</sup>) | Reference |

|---|---|---|---|---|

| GCOCA | E. coli | 0.12 | 4.8 | |

| 1-O-Acetyl-β-D-galactose | Penicillium sp. | 0.35 | 2.1 | |

| ONPG | E. coli | 0.45 | 950 |

Chemical Stability Under Varying Conditions

GCOCA demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3) : Rapid hydrolysis of the glycosidic bond without enzymatic catalysis .

-

Alkaline Conditions (pH > 10) : Degradation of the coumarin core, leading to loss of fluorescence .

Thermal Stability :

Derivatization Reactions

GCOCA undergoes functional group transformations for biochemical applications:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup> | Methyl ester derivative | Enhanced membrane permeability |

| Fluorescent Labeling | Amine coupling (EDC/NHS) | Protein conjugates | Cellular imaging probes |

| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 7-Ketocoumarin-4-acetic acid | Redox-sensitive assays |

Mechanistic Insights from Analogous Systems

Studies on related coumarin derivatives (e.g., 7-methoxycoumarin-4-acetic acid) reveal:

-

Electrophilic Substitution : Bromination occurs at the coumarin C-3 position under mild conditions (Br<sub>2</sub>/AcOH) .

-

Photochemical Reactivity : UV irradiation induces lactone ring-opening in aqueous media, forming cinnamic acid derivatives .

Analytical Detection Methods

GCOCA’s reactivity facilitates its use in high-sensitivity assays:

| Method | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|

| Fluorimetry | 0.1 nM | 1 nM – 10 μM | |

| HPLC-UV | 5 nM | 10 nM – 1 mM |

Synthetic Pathways

GCOCA is synthesized via:

-

Koenigs-Knorr Glycosylation : Coupling tetra-O-acetyl-α-D-galactopyranosyl bromide with 7-hydroxycoumarin-4-acetic acid .

-

Deprotection : Base-mediated removal of acetyl groups (NaOH/MeOH) to yield the final product .

Critical Reaction Parameters :

This compound’s unique reactivity profile positions it as a critical tool in enzymology and fluorescence-based diagnostics. For experimental reproducibility, standardized protocols from peer-reviewed studies in are recommended.

Scientific Research Applications

Enzymatic Substrates

One of the primary applications of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid is as a substrate for beta-D-galactosidase enzymes. Research indicates that this compound can be effectively utilized in assays to study enzyme kinetics and mechanisms. For instance, studies have demonstrated its efficacy in enzymatic reactions involving Escherichia coli beta-D-galactosidase, highlighting its role in understanding carbohydrate metabolism and enzyme specificity .

Fluorescent Probes

The compound has also been explored as a fluorescent probe for biochemical assays. Its ability to form covalent complexes with proteins, such as bovine serum albumin (BSA), allows for the development of sensitive detection methods for fatty acids and other biomolecules. The fluorescence properties can be exploited to monitor binding interactions and quantify concentrations in biological samples .

Antioxidant Activity

Recent studies have investigated the antioxidant properties of coumarin derivatives, including 7-beta-Galactopyranosyloxycoumarin-4-acetic acid. These compounds have shown potential in reducing oxidative stress markers in vitro, suggesting possible applications in developing nutraceuticals aimed at mitigating oxidative damage .

Data Tables

Case Study 1: Enzymatic Activity Assessment

In a study conducted by Neil Baggett et al., 7-beta-Galactopyranosyloxycoumarin-4-acetic acid was used to assess the activity of beta-D-galactosidase from E. coli. The results indicated that the compound exhibited significant substrate specificity, facilitating the understanding of enzyme-substrate interactions and kinetics .

Case Study 2: Fluorescence-Based Detection

Another notable study utilized the fluorescent properties of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid to develop a novel assay for measuring fatty acid concentrations. The BSA complexed with this compound demonstrated strong fluorescence quenching upon fatty acid binding, allowing for precise quantification in biological samples .

Case Study 3: Antioxidant Properties

Research exploring the antioxidant capacity of coumarin derivatives highlighted the protective effects against oxidative stress-induced cellular damage. The findings suggested that 7-beta-Galactopyranosyloxycoumarin-4-acetic acid could be beneficial as a dietary supplement or therapeutic agent aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by beta-galactosidase enzymes, releasing the coumarin moiety. The released coumarin exhibits fluorescence, which can be detected and measured. This property makes the compound useful for studying enzyme activity and for developing fluorescent sensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs: (1) non-glycosylated coumarins, (2) glycosylated small molecules, and (3) coumarin derivatives with alternative substituents.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Comparisons

Coumarin Derivatives

- (E)-CHC-Mal (from ): Shares a coumarin-like acrylamide backbone but lacks glycosylation. Its maleimide group enables thiol-reactive conjugation, contrasting with the galactose-mediated hydrophilicity of the target compound. CHC-Mal is used in fluorescence-based assays, whereas the galactosylated coumarin may prioritize glycobiological interactions .

- Non-glycosylated coumarins (e.g., 4-hydroxycoumarin): Absence of galactose reduces solubility but simplifies synthetic routes. The acetic acid group in the target compound may enhance metal chelation or enzyme binding compared to hydroxyl or methoxy substituents .

Glycosylated Compounds

- Disaccharides in (e.g., Compounds 15–17): Feature 1→4 or 1→6 glycosidic linkages with deoxy sugars. The β-1→4 linkage in the target compound’s galactose may improve stability against glycosidases compared to 1→6 linkages, as seen in bacterial polysaccharide analogs .

Heterocyclic Carboxylic Acids

- Safety protocols for carboxylic acid handling (e.g., neutralization) may overlap .

Research Findings and Implications

- Synthesis Challenges: Glycosylation of coumarins often requires protecting-group strategies (e.g., using HATU or similar coupling agents, as noted in ) to ensure regioselective β-linkage formation .

- Biological Relevance: The galactose moiety may enable lectin-mediated cellular uptake, contrasting with non-glycosylated coumarins that rely on passive diffusion. This aligns with trends observed in glycoconjugate drug design .

- Physicochemical Data: While explicit data for the target compound is absent in the provided evidence, analogs suggest: LogP: Glycosylation reduces logP (increased hydrophilicity) vs. non-glycosylated coumarins. Stability: β-glycosidic bonds resist acidic hydrolysis better than α-linkages but are susceptible to enzymatic cleavage.

Biological Activity

7-beta-Galactopyranosyloxycoumarin-4-acetic acid, also known as sigmoidin F, is a bioactive compound derived from various natural sources, particularly plants. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

7-beta-Galactopyranosyloxycoumarin-4-acetic acid belongs to the class of coumarins, which are known for their aromatic properties and potential health benefits. The chemical structure can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 127615-74-1

The biological activities of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid are attributed to several mechanisms:

- Antioxidant Activity : This compound scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Activity : It inhibits the arachidonic acid metabolism pathway, reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines .

- Anticancer Activity : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, demonstrating significant cytotoxicity against various cancer cell lines .

Antioxidant Activity

Research indicates that 7-beta-Galactopyranosyloxycoumarin-4-acetic acid exhibits potent antioxidant properties. It effectively reduces oxidative stress in cellular models by neutralizing free radicals.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Significant reduction in DPPH radical scavenging activity (IC50 = 25 µg/mL) | |

| Cell Culture | Reduced ROS levels in RAW 264.7 macrophages |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in various studies. It significantly lowers inflammatory markers in vitro and in vivo.

| Study | Model | Results |

|---|---|---|

| LPS-stimulated RAW 264.7 cells | Decreased NO production by 60% at 100 µg/mL | |

| DSS-induced colitis model | Reduced disease activity index (DAI) and colonic injury |

Anticancer Activity

The anticancer potential of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid has been evaluated against multiple cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 18.5 ± 2.0 |

| A549 (lung) | 20.0 ± 1.5 |

| SK-OV-3 (ovarian) | 15.0 ± 1.0 |

| HeLa (cervical) | 22.5 ± 3.0 |

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in various cancer types .

Case Studies

Several case studies have highlighted the therapeutic potential of 7-beta-Galactopyranosyloxycoumarin-4-acetic acid:

- Breast Cancer Treatment : A study conducted on MDA-MB-231 cells showed that treatment with sigmoidin F resulted in a significant increase in apoptotic markers, including cleaved caspase-3 and a higher Bax/Bcl-2 ratio, indicating its potential as an anticancer agent .

- Inflammatory Diseases : In a mouse model of colitis, administration of this compound led to reduced inflammation and improved histological scores, suggesting its utility in treating inflammatory bowel diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-β-galactopyranosyloxycoumarin-4-acetic acid, and what methodological considerations ensure reproducibility?

- Answer : The synthesis typically involves glycosylation of coumarin-4-acetic acid with activated galactose derivatives. Key steps include:

- Protection/deprotection strategies : Use acetyl or benzyl groups to protect hydroxyl groups during glycosylation .

- Coupling agents : Employ trichloroacetimidate or thioglycoside donors for stereoselective β-linkage formation .

- Validation : Confirm glycosidic bond formation via -NMR (δ 4.8–5.2 ppm for anomeric protons) and MALDI-TOF mass spectrometry .

- Table 1 : Common Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Glycosylation | Galactose trichloroacetimidate, TMSOTf | DCM | 0°C → RT | 65–75 |

| Deprotection | NaOMe/MeOH | MeOH | RT | >90 |

Q. How can researchers characterize the stability of 7-β-galactopyranosyloxycoumarin-4-acetic acid under physiological conditions?

- Answer : Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–8) at 37°C, monitoring degradation via HPLC-UV (λ = 320 nm) .

- Thermal stability : Use TGA/DSC to assess decomposition temperatures and identify degradation products via LC-MS .

- Oxidative stress : Expose to HO or ROS-generating systems to evaluate structural integrity .

Q. What experimental design principles optimize yield and purity in glycosylation reactions for this compound?

- Answer : Apply factorial design (e.g., 2 designs) to test variables like donor/acceptor ratio, temperature, and catalyst loading . For example:

- Factors : Solvent polarity (dichloromethane vs. acetonitrile), reaction time (2–24 h).

- Response variables : Yield, anomeric selectivity.

- Statistical analysis : Use ANOVA to identify significant factors and optimize conditions .

Advanced Research Questions

Q. How can contradictory bioactivity data for 7-β-galactopyranosyloxycoumarin-4-acetic acid across studies be resolved?

- Answer : Contradictions often arise from variability in:

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Compound purity : Ensure >95% purity via orthogonal methods (HPLC, -NMR) .

- Data normalization : Use internal controls (e.g., β-galactosidase activity for glycosidase inhibition assays) .

Q. What computational strategies enhance the design of glycosylation reactions for derivatives of this compound?

- Answer : Integrate quantum mechanical (QM) calculations and machine learning (ML):

- Reaction path search : Use density functional theory (DFT) to map energy profiles for glycosidic bond formation .

- ML-driven optimization : Train models on historical reaction data (e.g., solvents, catalysts) to predict optimal conditions .

- Validation : Compare computational predictions with experimental yields (Pearson correlation >0.85 required) .

Q. How can membrane separation technologies improve the scalability of 7-β-galactopyranosyloxycoumarin-4-acetic acid purification?

- Answer : Implement hybrid purification workflows:

- Ultrafiltration : Remove low-MW impurities using 10 kDa membranes .

- Chromatography : Use reverse-phase C18 columns with gradient elution (MeCN/HO + 0.1% TFA) .

- Process simulation : Model solvent recovery rates (>95%) and energy consumption using Aspen Plus® .

Methodological Guidelines for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.